molecular formula C10H13N5O6 B10855054 5-Azidomethyl-uridine

5-Azidomethyl-uridine

Cat. No.: B10855054
M. Wt: 299.24 g/mol
InChI Key: ZAFBFGDCEFQDFD-AOXOCZDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Azidomethyl-uridine: is a nucleoside analog that contains an azide group. It is a versatile chemical reagent used in various scientific research applications, particularly in the field of bioorthogonal chemistry. The azide group in this compound allows it to participate in click chemistry reactions, making it a valuable tool for labeling and functionalizing nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the conversion of 5-chloromethyl-uridine to 5-Azidomethyl-uridine using sodium azide in a suitable solvent . The reaction is usually carried out under mild conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13N5O6

Molecular Weight

299.24 g/mol

IUPAC Name

5-(azidomethyl)-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O6/c11-14-12-1-4-2-15(10(20)13-8(4)19)9-7(18)6(17)5(3-16)21-9/h2,5-7,9,16-18H,1,3H2,(H,13,19,20)/t5-,6?,7+,9-/m1/s1

InChI Key

ZAFBFGDCEFQDFD-AOXOCZDOSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)CN=[N+]=[N-]

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN=[N+]=[N-]

Origin of Product

United States

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